molecular formula C27H24N4O2S B2714421 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 536705-51-8

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No. B2714421
CAS RN: 536705-51-8
M. Wt: 468.58
InChI Key: NESUJBWCXHQZGK-UHFFFAOYSA-N
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Description

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
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Scientific Research Applications

1. Material Science Applications

Polymer Synthesis and Properties

Compounds with similar structures have been explored for their utility in synthesizing new, thermally stable polyimides and poly(amide-imide)s. These materials exhibit excellent solubility in polar and aprotic solvents and display significant thermal stability, making them suitable for advanced material applications, such as in the removal of heavy metals from aqueous solutions due to their specific adsorption properties (Mansoori et al., 2012).

2. Pharmacological Research

Antimicrobial Activity

Similar compounds have demonstrated significant antibacterial and antifungal activities. The synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides and their evaluation as antimicrobial agents against various pathogenic microorganisms highlight their potential as lead compounds for the development of new antimicrobial drugs (Debnath & Ganguly, 2015).

3. Crystallography and Molecular Structure

Crystal Structure Analysis

Research into the crystal structures of related compounds has provided insights into their molecular conformation, hydrogen bonding, and intermolecular interactions. This knowledge is crucial for understanding the chemical behavior and potential applications of these compounds in drug design and material science (Subasri et al., 2017).

4. Spectroscopy and Quantum Chemistry

Vibrational Spectroscopic Analysis

The vibrational signatures and electronic structure of similar molecules have been characterized, offering valuable information on their chemical properties and interactions. Such studies are fundamental in the fields of quantum chemistry and molecular physics, providing a deeper understanding of the molecular basis of their reactivity and interactions (Jenepha Mary et al., 2022).

properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-16-7-6-8-19(12-16)28-23(32)15-34-27-30-24-21-9-4-5-10-22(21)29-25(24)26(33)31(27)20-13-17(2)11-18(3)14-20/h4-14,29H,15H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESUJBWCXHQZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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